I+/--(Aminomethyl)-3-ethoxybenzenemethanol
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Overview
Description
2-amino-1-(3-ethoxyphenyl)ethan-1-ol is an organic compound with the molecular formula C10H15NO2 It is a derivative of phenylethanol, where the phenyl group is substituted with an ethoxy group at the 3-position and an amino group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-(3-ethoxyphenyl)ethan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding nitro compound, 2-nitro-1-(3-ethoxyphenyl)ethan-1-ol, using a reducing agent such as hydrogen in the presence of a palladium catalyst. Another method involves the reductive amination of 3-ethoxybenzaldehyde with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of 2-amino-1-(3-ethoxyphenyl)ethan-1-ol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-amino-1-(3-ethoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.
Reduction: Reduction reactions can further modify the amino group or the ethoxy group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-ethoxybenzaldehyde, while substitution reactions can produce various N-substituted derivatives.
Scientific Research Applications
2-amino-1-(3-ethoxyphenyl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-amino-1-(3-ethoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ethoxy group may enhance lipophilicity, facilitating membrane permeability. These interactions can modulate biological pathways and lead to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
2-amino-1-(3-methoxyphenyl)ethan-1-ol: Similar structure with a methoxy group instead of an ethoxy group.
2-amino-1-(4-ethoxyphenyl)ethan-1-ol: The ethoxy group is positioned at the 4-position instead of the 3-position.
2-amino-1-(3-ethoxyphenyl)propan-1-ol: Contains an additional carbon in the alkyl chain.
Uniqueness
2-amino-1-(3-ethoxyphenyl)ethan-1-ol is unique due to the specific positioning of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to its analogs, making it valuable for specific applications in research and industry.
Properties
CAS No. |
92536-09-9 |
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Molecular Formula |
C10H15NO2 |
Molecular Weight |
181.23 g/mol |
IUPAC Name |
2-amino-1-(3-ethoxyphenyl)ethanol |
InChI |
InChI=1S/C10H15NO2/c1-2-13-9-5-3-4-8(6-9)10(12)7-11/h3-6,10,12H,2,7,11H2,1H3 |
InChI Key |
GVEXGRHKOGPJDV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(CN)O |
Origin of Product |
United States |
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